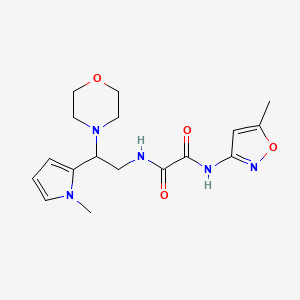

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4/c1-12-10-15(20-26-12)19-17(24)16(23)18-11-14(13-4-3-5-21(13)2)22-6-8-25-9-7-22/h3-5,10,14H,6-9,11H2,1-2H3,(H,18,23)(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFUHVUWBHMHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, while the morpholine ring is usually prepared via the Gabriel synthesis. The isoxazole ring can be synthesized using the 1,3-dipolar cycloaddition reaction. These rings are then linked together through a series of condensation reactions, often involving oxalyl chloride as a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for expensive reagents.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving the pyrrole, morpholine, and isoxazole rings.

Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where these ring systems are known to be active.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The pyrrole ring may interact with proteins or enzymes, while the morpholine ring could modulate receptor activity. The isoxazole ring might be involved in binding to nucleic acids or other biomolecules. Together, these interactions can lead to changes in cellular processes and pathways, potentially resulting in therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

Structural Comparison

A comparison of substituents and functional groups highlights key differences and similarities:

Research Findings and Data Tables

Table 1: Pharmacokinetic Parameters of Selected Oxalamides

Table 2: Structural Impact on Activity

Critical Analysis and Gaps

- Inferences are drawn from structural analogs.

- Opportunities : The morpholine-pyrrole combination may offer improved CNS penetration compared to S336’s benzyl-pyridyl groups, making it a candidate for neuroactive applications.

Actividad Biológica

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound with a complex structure that suggests potential biological activity. Its molecular formula is C17H23N5O4, and it has a molecular weight of 361.402 g/mol. This article aims to summarize the biological activity of this compound based on available research findings, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

The compound features several functional groups:

- Oxalamide : Implicated in peptide bond formation.

- Morpholino : Commonly found in pharmaceuticals for its favorable properties.

- Pyrrole and Methylisoxazole : Heterocyclic rings that are prevalent in biologically active molecules.

The presence of these groups indicates potential hydrogen bonding and dipole-dipole interactions, which may influence the compound's solubility and biological interactions.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide may exhibit several biological activities:

-

Monoclonal Antibody Production :

- A study demonstrated that pyrrole-containing compounds could enhance monoclonal antibody production by improving cell viability and productivity in CHO (Chinese Hamster Ovary) cells .

- The structure-activity relationship (SAR) highlighted that specific pyrrole derivatives significantly boosted cell-specific productivity without compromising cell viability.

- Antimicrobial Properties :

-

Cancer Research :

- Similar oxalamide-based compounds have been investigated for their effects on cancer cell lines, showing promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Case Study 1: Enhancement of Monoclonal Antibody Production

In a controlled study, the addition of pyrrole derivatives to rCHO cell cultures led to a 1.5-fold increase in monoclonal antibody concentration compared to controls. This was attributed to enhanced glucose metabolism and ATP production under supplemented conditions, demonstrating the potential of such compounds in biopharmaceutical manufacturing .

Case Study 2: Antimicrobial Activity

Research on isoxazole derivatives indicated significant antimicrobial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis. This suggests that N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide could be explored further for its antibacterial properties .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.